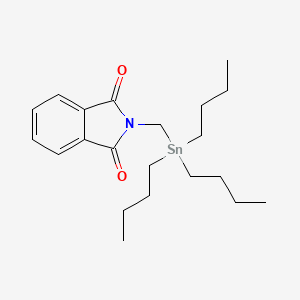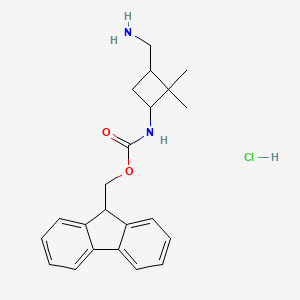
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl group . The compound you mentioned seems to be a complex amine with additional functional groups.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known structure, it’s difficult to provide an analysis for this compound .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with nitrous acid . The specific reactions that “3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl” might undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure. Without specific information about “3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl”, it’s difficult to provide an analysis of its physical and chemical properties.Applications De Recherche Scientifique
Peptide Synthesis and Solid Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethoxycarbonyl) protection group is widely used in peptide synthesis, especially in Solid Phase Peptide Synthesis (SPPS), for its stability and ease of removal under mild basic conditions. This method facilitates the synthesis of peptides and proteins with high specificity and yield. Research by Fields and Noble (2009) highlights the significant advancements in Fmoc SPPS methodology, including the introduction of various solid supports, linkages, side-chain protecting groups, and improved solvation conditions. These advancements have enabled the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins, demonstrating the method's versatility and efficiency in bioorganic chemistry (Fields & Noble, 2009).
Peptidomimetics and Heterocyclic γ-Amino Acids
The synthesis of constrained heterocyclic γ-amino acids, such as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), demonstrates the application of Fmoc-amino acids in the design of peptidomimetics that mimic secondary protein structures like helices and β-sheets. Mathieu et al. (2015) presented a versatile chemical route to these orthogonally protected ATCs via cross-Claisen condensations between N-Fmoc-amino acids and 1,1-dimethylallyl acetate. This method is compatible with a wide range of amino acids and yields N-Fmoc-β-keto ester intermediates, which are subsequently transformed into ATCs. The protocol offers a flexible approach to introducing various lateral chains, enhancing the design of γ-amino acids for peptidomimetic chemistry (Mathieu et al., 2015).
Functional Materials and Self-Assembly
Fmoc-modified amino acids and short peptides have shown remarkable self-assembly properties, making them suitable for the fabrication of functional materials. Tao et al. (2016) reviewed the self-organization of Fmoc-modified bio-inspired building blocks, including individual amino acids, di- and tripeptides, and tetra- and pentapeptides. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, leading to applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic activities, therapeutic, and antibiotic properties. This comprehensive overview underscores the potential of Fmoc-modified biomolecules in creating novel materials and therapeutic agents (Tao et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWHOYQZGTFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine](/img/structure/B2599604.png)
![ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2599607.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)
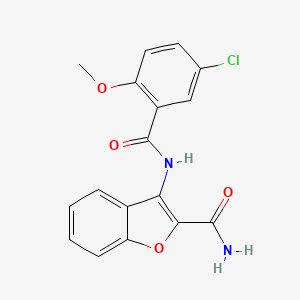
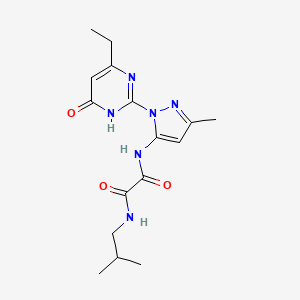
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2599612.png)
![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)
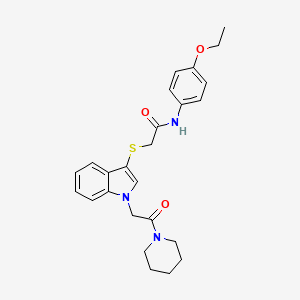

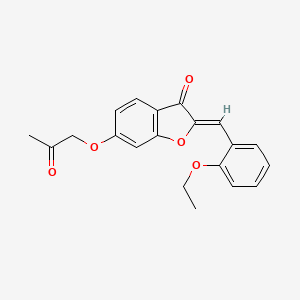
![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
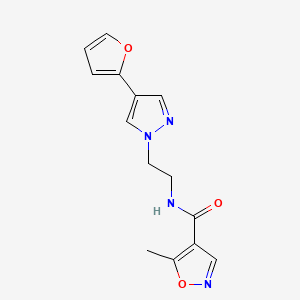
![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2599626.png)
